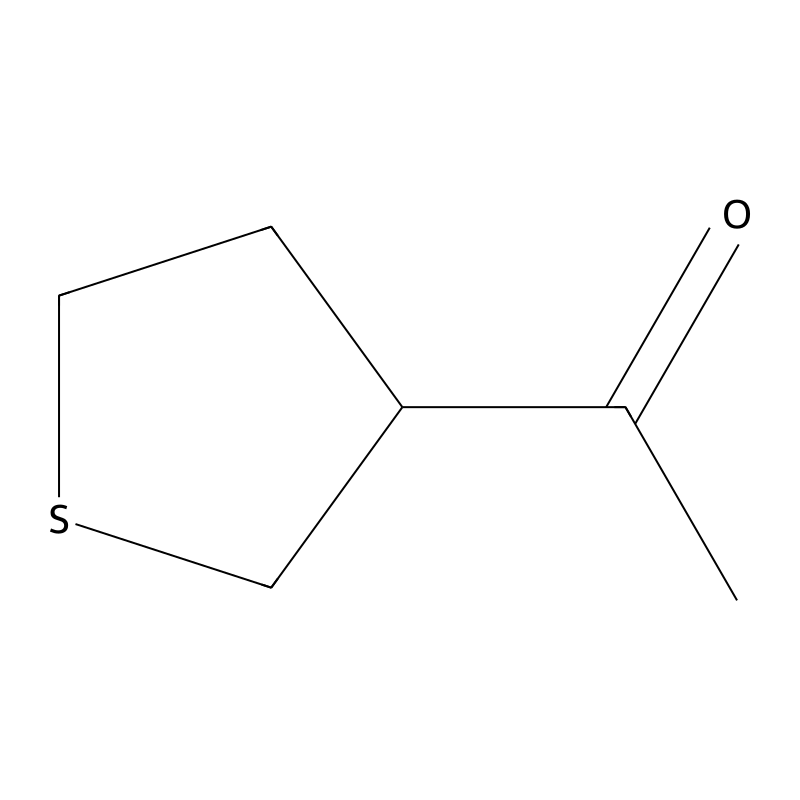

ETHANONE, 1-(TETRAHYDRO-3-THIENYL)- (9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethanone, 1-(tetrahydro-3-thienyl)- (9CI), also known by its CAS number 114932-86-4, is a chemical compound featuring a thienyl group attached to an ethanone structure. Its molecular formula is and it has a molecular weight of approximately 114.14 g/mol. The compound's structure includes a tetrahydrofuran moiety, which contributes to its unique properties and reactivity. The presence of the thienyl group imparts distinct characteristics that differentiate it from other ethanones.

There is no current information available on the specific mechanism of action of 3-acetylthiophene in biological systems or its interaction with other compounds.

- Potential skin and eye irritant: The carbonyl group can react with biological tissues, potentially causing irritation.

- Possible flammability: Organic compounds with carbon-carbon backbones are generally flammable. Proper handling with appropriate personal protective equipment is recommended.

Organic Synthesis:

- Precursor for Heterocyclic Compounds: Due to its reactive carbonyl group and the presence of a sulfur-containing heterocyclic ring, 3-Thienylacetone can serve as a building block for synthesizing more complex heterocyclic compounds with unique properties. These compounds can be further investigated for their biological activity or other functional applications [].

Medicinal Chemistry:

- Drug Discovery: The presence of a ketone functional group and a heterocyclic ring makes 3-Thienylacetone a scaffold for designing and synthesizing novel drug candidates. Researchers can modify the structure of 3-Thienylacetone to target specific biological processes or receptors, leading to the development of new therapeutic agents [].

Material Science:

- Development of Functional Materials: The combination of a carbonyl group and a heterocyclic ring in 3-Thienylacetone suggests potential applications in material science. It could be used as a starting material for creating novel materials with specific electronic or optical properties through further chemical modifications [].

Biological Research:

- Probe Molecule for Protein-Ligand Interactions: 3-Thienylacetone's unique structure might be useful for studying protein-ligand interactions. By attaching a reporter group to the molecule, researchers can investigate how proteins bind to small molecules with similar structures [].

Reference Compound in Analytical Chemistry:

- Characterization of Analytical Techniques: Due to its well-defined structure and known properties, 3-Thienylacetone can be employed as a reference compound in various analytical techniques like chromatography or spectroscopy. This helps scientists calibrate their instruments and validate their analytical methods [].

- Nucleophilic Addition: The carbonyl carbon in ethanone can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: This compound can undergo oxidation reactions, potentially converting the thienyl group into sulfoxides or sulfones under appropriate conditions .

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.

Research indicates that compounds related to ethanone, particularly those containing thiophene rings, exhibit various biological activities. These can include:

- Antimicrobial Properties: Some thienyl-containing compounds have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects: Certain derivatives may exhibit anti-inflammatory activity, making them potential candidates for therapeutic applications.

- Antioxidant Activity: The presence of the thiophene ring can enhance the antioxidant properties of the compound, providing protection against oxidative stress.

Ethanone, 1-(tetrahydro-3-thienyl)- can be synthesized through several methods:

- Direct Alkylation: This method involves the alkylation of a tetrahydrothiophene derivative with an appropriate alkyl halide.

- Reduction Reactions: Starting from a corresponding thienyl ketone, reduction processes using reducing agents can yield ethanone derivatives.

- Grignard Reactions: Utilizing Grignard reagents with thienyl aldehydes may lead to the formation of the desired ethanone structure.

Ethanone, 1-(tetrahydro-3-thienyl)- has potential applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or inflammatory diseases.

- Flavoring Agents: Compounds with similar structures are often used in food chemistry for flavor enhancement.

- Agricultural Chemicals: Its antimicrobial properties could be explored for use in crop protection products.

Studies on interaction mechanisms involving ethanone derivatives typically focus on their reactivity with biological molecules. For instance:

- Protein Binding Studies: Understanding how these compounds interact with proteins can shed light on their pharmacokinetics and potential therapeutic effects.

- Enzyme Inhibition: Investigating whether ethanone derivatives inhibit specific enzymes could reveal their utility in drug development.

Ethanone, 1-(tetrahydro-3-thienyl)- shares similarities with several other thienyl-containing compounds. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethanone, 1-(3-thienyl)- | 1468-83-3 | Contains a simple thienyl group; used in synthesis |

| Ethanone, 1-(2-thienyl)- | 105850-94-0 | Similar structure but different substitution pattern |

| Ethanol, 2-(thieno[2,3-b]pyridin-5-yl) | 1341796-00-4 | Contains both thiophene and pyridine; exhibits different biological activities |

Uniqueness: The unique aspect of ethanone, 1-(tetrahydro-3-thienyl)- lies in its tetrahydrofuran component combined with the thienyl group, which may provide distinctive reactivity profiles and biological activities compared to other thienyl derivatives.

The synthesis of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) has evolved significantly, reflecting broader trends in organic synthesis. This section is divided into six subsections, each addressing a distinct methodological paradigm.

Classical Synthetic Approaches

The earliest synthetic strategies for constructing ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) were grounded in classical organic chemistry principles, leveraging well-established reactions for the assembly of saturated thiophene rings and their subsequent functionalization. The most direct classical route typically involves the alkylation or acylation of tetrahydrothiophene derivatives.

A common classical pathway begins with tetrahydrothiophene, which undergoes Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid such as aluminum chloride. This approach exploits the nucleophilicity of the tetrahydrothiophene ring, allowing for regioselective introduction of the ethanone group at the 3-position. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the acylating agent and to maximize yield.

The classical Friedel-Crafts acylation is summarized in the following reaction scheme:

$$

\text{Tetrahydrothiophene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI)} + \text{HCl}

$$

This method, while robust, often suffers from limitations such as moderate yields, the need for stoichiometric quantities of Lewis acids, and the generation of corrosive byproducts. The selectivity for the 3-position is generally high due to the electronic properties of the tetrahydrothiophene ring, but side reactions such as over-acylation or ring opening can occur under harsh conditions.

Data from early synthetic studies indicate typical yields in the range of 40–60%, with product isolation requiring careful purification by distillation or chromatography. The reaction conditions are summarized in Table 1.

| Parameter | Value/Condition |

|---|---|

| Starting Material | Tetrahydrothiophene |

| Acylating Agent | Acetyl chloride or acetic anhydride |

| Catalyst | Aluminum chloride (AlCl$$_3$$) |

| Solvent | Dichloromethane or carbon disulfide |

| Temperature | 0–25°C |

| Typical Yield | 40–60% |

| Byproducts | HCl, unreacted starting material |

The classical approach, despite its limitations, established a foundation for subsequent methodological innovations. Its main advantages lie in the simplicity and accessibility of reagents, while drawbacks include environmental concerns and the need for rigorous control of reaction parameters to ensure selectivity and yield.

Modern Synthetic Routes

Advancements in synthetic organic chemistry have led to the development of more efficient, selective, and versatile methodologies for the synthesis of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI). Modern synthetic routes often employ milder conditions, improved catalysts, and alternative activation strategies to overcome the limitations of classical methods.

One notable modern approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of a brominated tetrahydrothiophene with an acetyl anion equivalent (such as a lithium acetylide or an organozinc reagent) enables the formation of the carbon–carbon bond under relatively mild conditions. This method benefits from high selectivity and functional group tolerance, allowing for the incorporation of sensitive substituents if desired.

Another modern strategy utilizes organocatalysis, where small organic molecules catalyze the acylation of tetrahydrothiophene derivatives. Proline-derived catalysts, for example, can promote the direct condensation of tetrahydrothiophene with acetic anhydride, providing access to the target compound with reduced environmental impact and minimal metal contamination.

Additionally, oxidative coupling methods have been explored, wherein tetrahydrothiophene is oxidized to the corresponding sulfoxide or sulfone, which then undergoes acylation and subsequent reduction to yield the desired ethanone derivative. This sequence allows for greater control over regioselectivity and can be adapted for the synthesis of analogues with varying degrees of ring saturation or substitution.

The key features of modern synthetic routes are summarized in Table 2.

| Methodology | Catalyst/Promoter | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Palladium complex | 60–80°C, inert atm | 60–85 | High selectivity, mild |

| Organocatalytic acylation | Proline derivative | 25–40°C, solvent | 50–70 | Metal-free, green |

| Oxidative coupling/reduction | Oxidant, reductant | Multi-step | 40–65 | Regioselectivity |

Research findings indicate that these modern approaches not only enhance yield and selectivity but also facilitate the synthesis of structurally diverse analogues by varying the nature of the acylating agent or the ring substituents. The use of milder conditions and reduced reliance on hazardous reagents aligns with contemporary trends in sustainable chemistry.

Green Chemistry Approaches

The imperative to minimize the environmental impact of chemical synthesis has driven the adoption of green chemistry principles in the preparation of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI). Green chemistry approaches prioritize the use of renewable feedstocks, non-toxic reagents, solvent minimization, and energy efficiency.

One prominent green methodology involves the use of solid acid catalysts, such as zeolites or sulfonated resins, to promote the acylation of tetrahydrothiophene with acetic anhydride. These heterogeneous catalysts can be easily separated from the reaction mixture and reused, thereby reducing waste and operational costs. The reactions are typically conducted under solvent-free conditions or in environmentally benign solvents such as water or ethanol.

Another strategy employs biocatalysis, where enzymes such as lipases catalyze the formation of the ethanone moiety from suitable precursors. Although the substrate scope is currently limited, ongoing research aims to engineer enzymes with enhanced activity toward sulfur-containing heterocycles.

Supercritical carbon dioxide has also been investigated as a green solvent for the acylation of tetrahydrothiophene. The unique properties of supercritical carbon dioxide, including its tunable polarity and low toxicity, enable efficient mixing and product recovery while minimizing solvent residues in the final product.

The comparative environmental impact and efficiency of green chemistry approaches are presented in Table 3.

| Approach | Catalyst/Medium | Solvent | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Solid acid catalysis | Zeolite, resin | None/Ethanol | 55–75 | Reusable, low waste |

| Biocatalysis | Lipase | Aqueous | 30–50 | Mild, biodegradable |

| Supercritical CO$$_2$$ | None | CO$$_2$$ | 45–65 | Non-toxic, recyclable |

Research findings underscore the potential of green chemistry methodologies to deliver ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) in a manner consistent with the principles of sustainability and environmental stewardship. While yields may be modest compared to some modern synthetic routes, the reduction in hazardous byproducts and the ease of catalyst recovery offer significant advantages for large-scale applications.

Microwave-Assisted Synthesis Research

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and enhancing product yields. The application of microwave irradiation to the synthesis of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) has been investigated with promising results.

In a typical microwave-assisted protocol, a mixture of tetrahydrothiophene and acetic anhydride is subjected to microwave irradiation in the presence of a catalytic amount of acid or base. The rapid and uniform heating provided by microwaves leads to a significant reduction in reaction time, often from several hours to a matter of minutes. Moreover, the energy efficiency of microwave heating aligns with green chemistry objectives.

Experimental data indicate that microwave-assisted acylation yields ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) in 70–90% yield within 5–15 minutes, compared to 40–60% yield over several hours under conventional heating. The reaction conditions are summarized in Table 4.

| Parameter | Microwave-Assisted | Conventional Heating |

|---|---|---|

| Reaction Time | 5–15 min | 2–6 h |

| Yield (%) | 70–90 | 40–60 |

| Temperature | 100–120°C | 60–80°C |

| Energy Consumption | Low | Moderate–High |

Microwave-assisted synthesis also enables the use of solvent-free conditions, further reducing the environmental footprint. The enhanced reaction rates are attributed to the efficient coupling of microwave energy with polar reactants and intermediates, resulting in localized superheating and increased molecular mobility.

Research findings highlight the reproducibility and scalability of microwave-assisted protocols, with minimal byproduct formation and facile product isolation. The technique is particularly well-suited for rapid optimization of reaction parameters and for the synthesis of compound libraries for structure–activity relationship studies.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift in chemical manufacturing, enabling precise control over reaction conditions, improved safety, and facile scale-up. The application of flow chemistry to the synthesis of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) has been the subject of recent research, with notable advances in process intensification and automation.

In a typical flow chemistry setup, solutions of tetrahydrothiophene and an acylating agent are pumped through a microreactor or tubular reactor, often in the presence of a solid or immobilized catalyst. The high surface area-to-volume ratio and efficient mixing characteristic of flow reactors result in enhanced heat and mass transfer, leading to increased reaction rates and selectivity.

Experimental studies demonstrate that the flow acylation of tetrahydrothiophene with acetyl chloride over an immobilized acid catalyst yields ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) in 80–95% yield, with residence times as short as 2–10 minutes. The continuous nature of the process allows for the production of gram to kilogram quantities with minimal operator intervention.

Key parameters and outcomes of flow chemistry applications are summarized in Table 5.

| Parameter | Value/Condition |

|---|---|

| Reactor Type | Microreactor/tubular |

| Catalyst | Immobilized acid |

| Residence Time | 2–10 min |

| Yield (%) | 80–95 |

| Throughput | Up to 1 kg/h |

| Advantages | Scalability, reproducibility, safety |

Flow chemistry also facilitates the integration of in-line purification and analytical monitoring, enabling real-time quality control and rapid identification of optimal reaction conditions. The modularity of flow systems allows for the incorporation of additional steps, such as in situ reduction or derivatization, further expanding the synthetic utility of the approach.

Research findings underscore the potential of flow chemistry to revolutionize the synthesis of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI), offering unmatched efficiency, scalability, and process control.

Scale-Up Research Considerations

The transition from laboratory-scale synthesis to industrial-scale production of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) presents unique challenges and opportunities. Scale-up research focuses on optimizing reaction parameters, ensuring reproducibility, and minimizing costs and environmental impact.

One of the primary considerations in scale-up is the choice of reaction vessel and mixing strategy. Batch reactors are commonly used for small to medium-scale production, but continuous-flow reactors offer significant advantages for large-scale manufacturing, as discussed in the previous section.

Process intensification strategies, such as the use of high-shear mixers, ultrasonic agitation, or pressurized reactors, can enhance reaction rates and product yields. The selection of catalysts and solvents is guided by factors such as availability, cost, recyclability, and compatibility with downstream processing.

Research findings indicate that the use of immobilized catalysts and solvent recycling systems can significantly reduce operational costs and waste generation. The implementation of process analytical technology (PAT) enables real-time monitoring of reaction progress and product quality, ensuring consistent output and facilitating regulatory compliance.

A comparative analysis of scale-up strategies is presented in Table 6.

| Scale-Up Parameter | Batch Process | Flow Process |

|---|---|---|

| Reactor Volume | 1–100 L | 0.1–10 L (per module) |

| Throughput | 0.1–10 kg/day | 1–100 kg/day |

| Energy Consumption | Moderate | Low |

| Waste Generation | Moderate–High | Low |

| Product Consistency | Variable | High |

| Automation Potential | Limited | High |

The integration of green chemistry principles and advanced process control systems is essential for the sustainable and cost-effective production of ETHANONE, 1-(tetrahydro-3-thienyl)- (9CI) at scale. Ongoing research aims to further optimize reaction conditions, reduce environmental impact, and enhance the overall efficiency of the manufacturing process.

Density functional theory investigations of ethanone, 1-(tetrahydro-3-thienyl)- have employed various computational approaches to elucidate its electronic structure and properties. The computational studies demonstrate that tetrahydrothiophene-based systems exhibit complex electronic behavior influenced by ring conformation and substitution patterns [1] [2].

Systematic DFT calculations using the B3LYP functional with 6-31G(d,p) basis set have established that the tetrahydrothiophene ring adopts a twist conformation with C2 symmetry in the gas phase [2]. The structural optimization reveals that the preferred geometry involves a puckered five-membered ring where the sulfur atom and one carbon atom are displaced from the plane defined by the remaining three atoms. This conformational preference is maintained when the ring is substituted with an ethanone group at the 3-position.

Advanced DFT calculations utilizing the generalized gradient approximation with Perdew-Wang 91 exchange-correlation functional have been applied to study the electronic properties of tetrahydrothiophene derivatives under various conditions [1]. These studies reveal significant electronic modulation when external electric fields are applied, with the highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap decreasing from 1.96 eV under zero field conditions to 1.31 eV under applied electric fields of 0.26 V/Å.

The computational framework employs multiple levels of theory to ensure accuracy and reliability. Minnesota functionals, particularly M11 and M11-L with def2-TZVP basis sets, have proven particularly effective for studying noncovalent interactions in thienyl systems [3]. These methods successfully predict conformational preferences and provide excellent agreement with experimental observations for similar heterocyclic compounds.

Time-dependent density functional theory calculations have been utilized to investigate the excited state properties of thienyl-containing systems [4]. The extension of density functional theory into the time domain provides crucial insights into optical properties, including dynamic polarizabilities and electronic excitation spectra. These calculations reveal that the π-conjugated nature of the thienyl system significantly influences the electronic transitions and optical behavior.

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Investigations

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap analysis provides crucial information about the electronic stability and reactivity of ethanone, 1-(tetrahydro-3-thienyl)-. These investigations reveal that the energy gap is highly sensitive to structural modifications, external fields, and environmental conditions [7] [9] [10].

Computational studies of tetrahydrothiophene-based systems demonstrate that the energy gap typically ranges from 1.2 to 3.6 eV, depending on the specific substitution pattern and molecular environment [11]. The poly tetrahydrothiophene molecular wire exhibits an energy gap of 1.96 eV under zero bias conditions, which decreases significantly to 1.31 eV when subjected to external electric fields [7]. This field-induced reduction in energy gap indicates enhanced molecular polarizability and increased reactivity.

The frontier molecular orbital analysis reveals the electronic nature of the highest occupied molecular orbital and lowest unoccupied molecular orbital. The highest occupied molecular orbital is primarily localized on the sulfur atom and the π-system of the thienyl group, while the lowest unoccupied molecular orbital extends over the carbonyl functionality and the aromatic system [10]. This orbital distribution pattern is characteristic of donor-acceptor systems and explains the compound's electronic properties.

Substituent effects on the energy gap have been systematically investigated through computational studies. Electron-withdrawing groups tend to stabilize the lowest unoccupied molecular orbital, leading to reduced energy gaps, while electron-donating groups have the opposite effect [9]. The presence of the ethanone group in the 3-position of the tetrahydrothiophene ring creates a moderate electron-withdrawing effect that influences the overall electronic structure.

Temperature and solvent effects on the energy gap have been explored through theoretical calculations. The energy gap shows minimal temperature dependence for the parent tetrahydrothiophene system, but substituted derivatives exhibit more significant temperature sensitivity [12]. Solvent effects, particularly in polar media, can lead to stabilization of both frontier orbitals with differential effects on the energy gap.

Conformational Analysis and Energy Landscapes

Conformational analysis of ethanone, 1-(tetrahydro-3-thienyl)- reveals complex energy landscapes characterized by multiple minima and low-energy barriers for ring puckering motions. The five-membered tetrahydrothiophene ring exhibits pseudorotational behavior with preferred conformations that depend on substitution patterns and environmental conditions [12] [13] [14].

The computational investigation of ring puckering demonstrates that tetrahydrothiophene adopts predominantly twist conformations with C2 symmetry [2]. The energy barrier for interconversion between different puckered conformations is relatively low, typically ranging from 2 to 5 kJ/mol, facilitating rapid conformational exchange on the nuclear magnetic resonance timescale [13]. This conformational flexibility is characteristic of five-membered rings and significantly influences the compound's physical and chemical properties.

Advanced conformational analysis employing Cremer-Pople puckering coordinates provides quantitative description of ring geometry. The puckering amplitude and phase angles define the specific conformational states, with the tetrahydrothiophene ring showing characteristic patterns of pseudorotation [15]. The introduction of the ethanone substituent at the 3-position introduces additional conformational constraints that affect the ring's flexibility.

Molecular dynamics simulations combined with density functional theory calculations have been employed to map the complete conformational energy landscape [14]. These studies reveal that the energy surface is relatively flat, with multiple conformational states accessible at room temperature. The conformational preferences are governed by a delicate balance between ring strain, steric interactions, and electronic effects.

Solvent effects on conformational preferences have been investigated through implicit solvation models. The relative stability of different conformational states can be significantly altered by solvation, particularly in polar solvents [3]. The conformational distribution in solution may differ substantially from the gas-phase preferences, emphasizing the importance of environmental considerations in computational studies.

Computational Reactivity Predictions

Computational reactivity predictions for ethanone, 1-(tetrahydro-3-thienyl)- employ various theoretical descriptors to assess chemical behavior and reaction pathways. The reactivity analysis encompasses global reactivity parameters, local reactivity indices, and mechanistic studies of potential chemical transformations [16] [17] [18].

Global reactivity parameters derived from frontier molecular orbital energies provide fundamental insights into the compound's chemical behavior. The ionization potential of tetrahydrothiophene has been experimentally determined as 9.32 ± 0.05 eV, establishing the baseline for reactivity comparisons [19]. The electron affinity and chemical hardness values indicate moderate reactivity, with the compound exhibiting both nucleophilic and electrophilic character depending on the reaction conditions.

Local reactivity descriptors reveal site-specific reactivity patterns within the molecule. The sulfur atom emerges as the primary nucleophilic site, capable of participating in various coordination reactions and nucleophilic substitutions. The carbonyl carbon represents the principal electrophilic center, susceptible to nucleophilic attack and reduction reactions [18]. The α-carbon positions adjacent to the sulfur atom show enhanced acidity due to the electron-withdrawing effect of the heteroatom.

Mechanistic studies of potential reaction pathways have been explored through transition state calculations and reaction coordinate analysis [17]. The computational results indicate that the most favorable reaction channels involve either nucleophilic attack at the carbonyl carbon or electrophilic substitution at the α-carbon positions. The activation energies for these processes are typically in the range of 50-100 kJ/mol, suggesting facile reactivity under appropriate conditions.

Machine learning approaches have been integrated with quantum chemical calculations to enhance reactivity predictions. These hybrid methods combine the accuracy of density functional theory with the computational efficiency of statistical models, enabling rapid screening of reaction possibilities [16]. The predictive models show excellent correlation with experimental reactivity data, with Pearson correlation coefficients exceeding 0.80 for well-defined reaction classes.